molecular formula C21H22N2O4 B2738997 N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 1797642-30-8

N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide

Cat. No.: B2738997
CAS No.: 1797642-30-8
M. Wt: 366.417
InChI Key: PUYJOEPXQVBAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include an ethoxyphenyl group, a benzofuran moiety, and a piperidine ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic conditions . The piperidine ring is then introduced through a spirocyclization reaction, often using a suitable piperidine derivative and a coupling agent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted benzofuran compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The benzofuran moiety can also interact with DNA, potentially leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-2-26-18-10-6-5-9-17(18)22-20(25)23-13-11-21(12-14-23)16-8-4-3-7-15(16)19(24)27-21/h3-10H,2,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYJOEPXQVBAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.